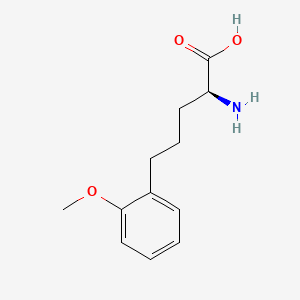
(S)-2-Amino-5-(2-methoxyphenyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-5-(2-methoxyphenyl)pentanoic acid is a chiral amino acid derivative It features a methoxyphenyl group attached to the pentanoic acid backbone, making it an interesting compound for various chemical and biological studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-5-(2-methoxyphenyl)pentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde and L-lysine.
Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 2-methoxybenzaldehyde with L-lysine under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.
Hydrolysis: The final step involves hydrolysis of the amine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-5-(2-methoxyphenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are substituted derivatives at the methoxyphenyl group.
Scientific Research Applications
(S)-2-Amino-5-(2-methoxyphenyl)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential role in enzyme inhibition and protein interactions.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of various fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-5-(2-methoxyphenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a protecting group for amines.
2-Methoxyphenol derivatives: Known for their antioxidant properties.
Phenylalanine derivatives: Structurally similar amino acids with different substituents.
Uniqueness
(S)-2-Amino-5-(2-methoxyphenyl)pentanoic acid is unique due to its specific chiral center and the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(2S)-2-amino-5-(2-methoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C12H17NO3/c1-16-11-8-3-2-5-9(11)6-4-7-10(13)12(14)15/h2-3,5,8,10H,4,6-7,13H2,1H3,(H,14,15)/t10-/m0/s1 |
InChI Key |
IEOMDUXYRQNQIY-JTQLQIEISA-N |
Isomeric SMILES |
COC1=CC=CC=C1CCC[C@@H](C(=O)O)N |
Canonical SMILES |
COC1=CC=CC=C1CCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















